

# Crystal Structure of 5-(4-Fluorophenyl)isoxazole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(4-Fluorophenyl)isoxazole

Cat. No.: B145027

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This technical guide provides an in-depth overview of the crystallographic structure and analytical methodologies related to **5-(4-fluorophenyl)isoxazole** and its derivatives. Due to the limited availability of published crystallographic data for **5-(4-fluorophenyl)isoxazole**, this guide utilizes data from the closely related and structurally significant derivative, 3,5-Bis(4-fluorophenyl)isoxazole, to provide a comprehensive understanding of the core isoxazole structure.

## Crystallographic Data

The crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insights into the molecular geometry and packing of isoxazole derivatives. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Chemical Formula	C <sub>15</sub> H <sub>9</sub> F <sub>2</sub> NO
Molecular Weight	257.23
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	27.9097 (4)
b (Å)	5.7319 (1)
c (Å)	7.1437 (1)
β (°)	102.473 (1)
Volume (Å <sup>3</sup> )	1115.84 (3)
Z	4
Radiation	Mo Kα
Temperature (K)	100
Crystal Size (mm)	0.30 × 0.24 × 0.12

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of isoxazole derivatives often involves the cyclization of chalcones with hydroxylamine. A representative protocol for a related compound, 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine, is as follows:

- Reaction Setup: 3-(dimethylamino)-1-(4-fluorophenyl)-2-(pyridin-4-yl)prop-2-en-1-one (500 mg) is dissolved in a mixture of methanol (8 ml) and water (4 ml).
- Reagent Addition: Sodium carbonate (106 mg) and hydroxylamine hydrochloride (123 mg) are added to the solution.
- pH Adjustment: The pH of the mixture is adjusted to 5 by the dropwise addition of acetic acid.

- Reflux: The reaction mixture is heated to reflux for 2.5 hours.
- Neutralization and Crystallization: After cooling to room temperature, the pH is adjusted to 7 with ammonia. Ice is added to the mixture, leading to the slow crystallization of the product.

## X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A general workflow for this process is outlined below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

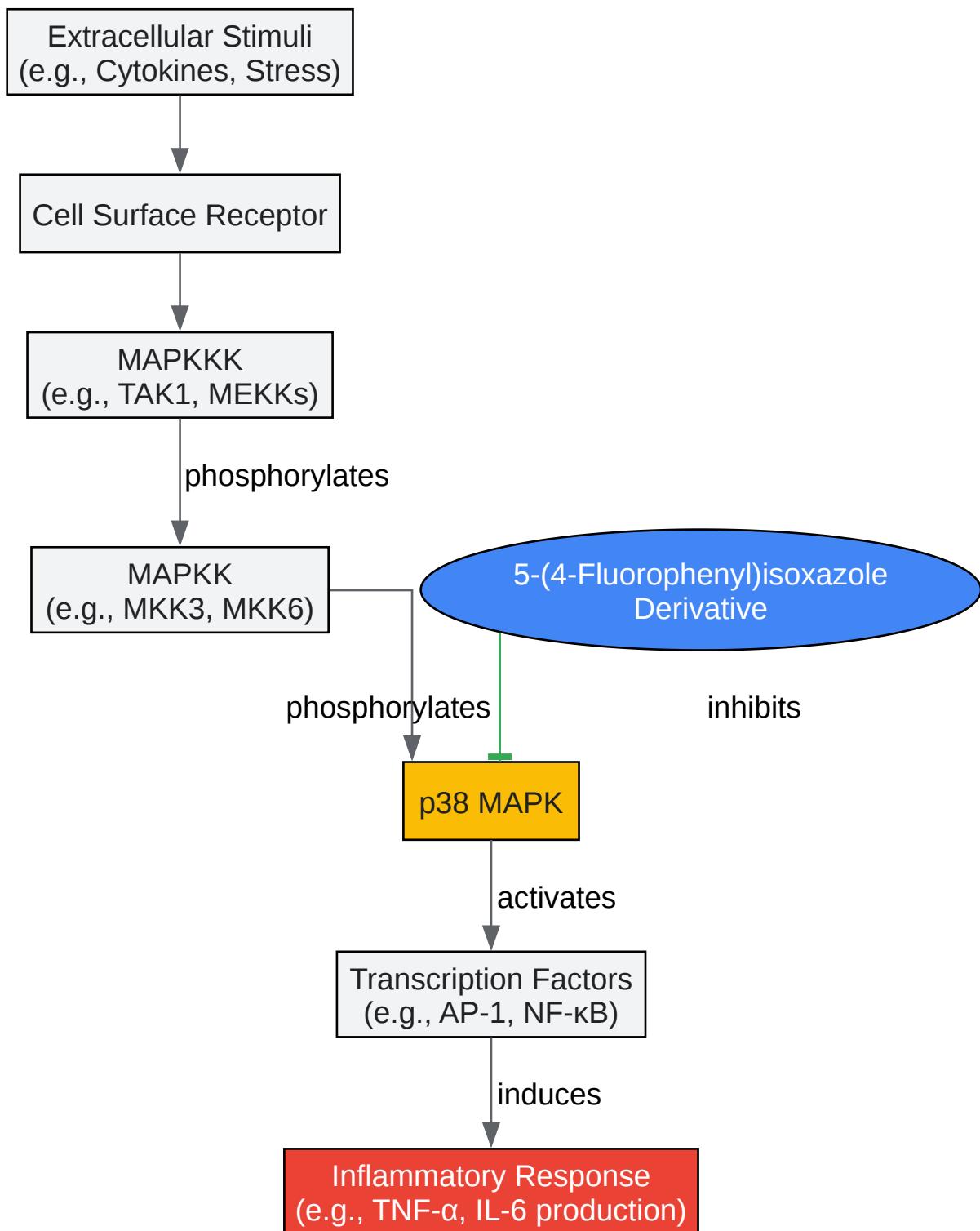
- Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[\[2\]](#)
- Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction patterns are recorded as the crystal is rotated.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using computational methods. The atomic positions and other parameters are then refined to best fit the experimental data.

## Molecular Structure and Interactions

In the crystal structure of 3,5-Bis(4-fluorophenyl)isoxazole, the molecule is generated by a crystallographic twofold rotation axis.[\[4\]](#) The oxygen and nitrogen atoms of the central isoxazole ring are disordered with equal site occupancies.[\[4\]](#) The terminal benzene rings form a dihedral angle of 24.23 (3)° with the isoxazole ring, and the dihedral angle between the two benzene rings is 47.39 (2)°.[\[4\]](#)

## Biological Activity and Signaling Pathways

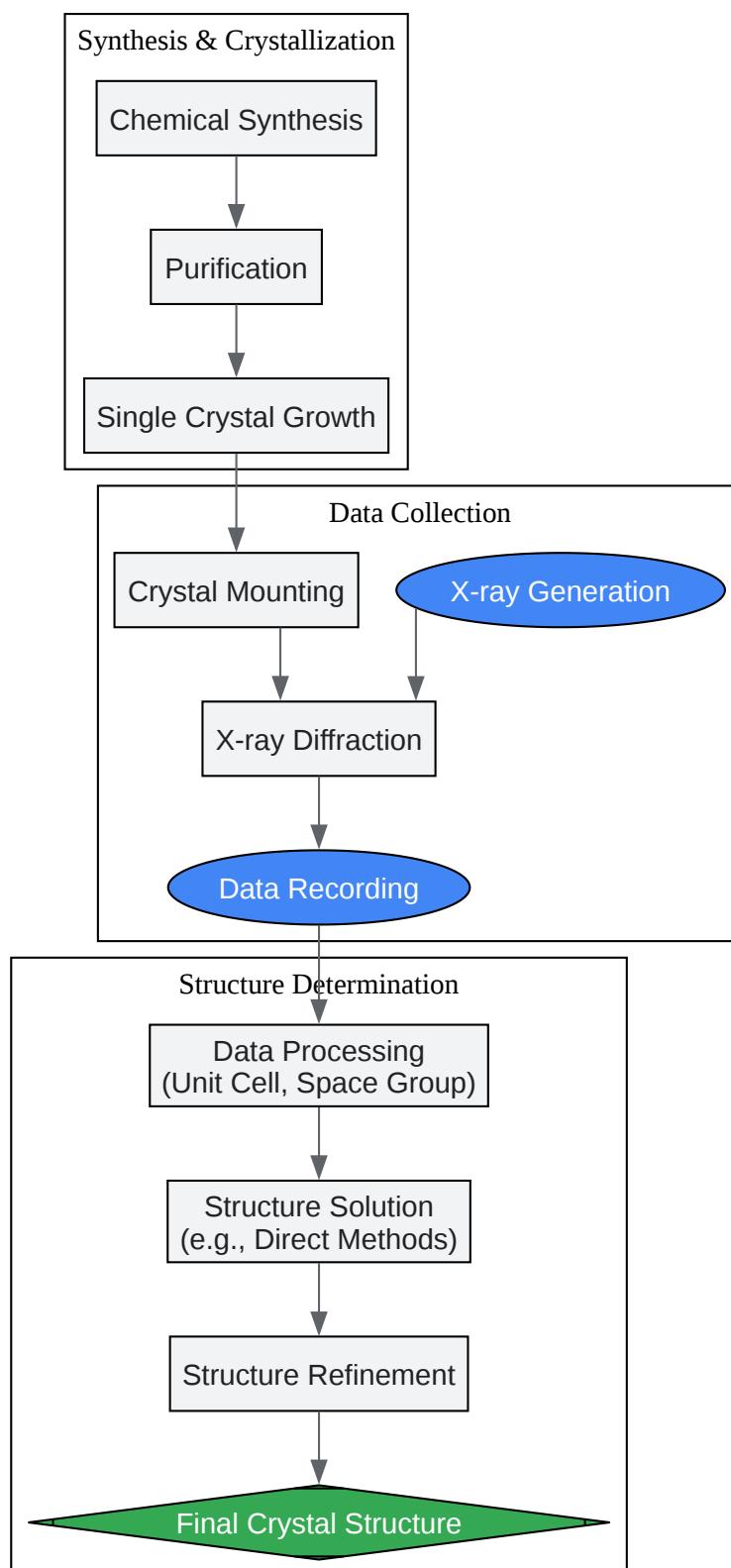
Derivatives of **5-(4-fluorophenyl)isoxazole** are known to exhibit a range of biological activities, including anti-inflammatory and anticancer properties.[\[5\]](#)[\[6\]](#)[\[7\]](#) Notably, some of these compounds act as inhibitors of p38 $\alpha$  mitogen-activated protein (MAP) kinase.[\[8\]](#) The inhibition of the p38 MAPK pathway is a key mechanism for their anti-inflammatory effects.[\[7\]](#)

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MAPK Signaling Pathway Inhibition

## Experimental Workflow Visualization

The process of determining the crystal structure of a compound like **5-(4-fluorophenyl)isoxazole** follows a well-defined experimental workflow, from synthesis to final structural analysis.



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Single-Crystal X-ray Diffraction Workflow

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)